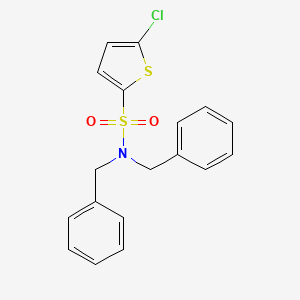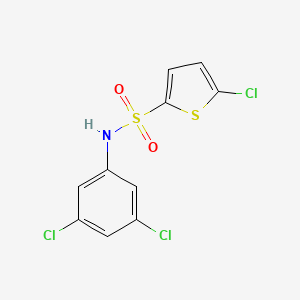
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea
説明
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of p53 upregulated modulator of apoptosis (PUMA). PUMA is a pro-apoptotic protein that is involved in the regulation of cell death and has been implicated in various diseases, including cancer.
作用機序
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα inhibits the activity of PUMA by binding to its BH3 domain, which is required for its pro-apoptotic activity. By binding to PUMA, this compoundα prevents its interaction with anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which in turn prevents the activation of the apoptotic pathway.
Biochemical and physiological effects:
This compoundα has been shown to have various biochemical and physiological effects in different disease models. In cancer, this compoundα inhibits the growth and metastasis of cancer cells by promoting cell survival and reducing apoptosis. In ischemia-reperfusion injury, this compoundα reduces tissue damage and improves organ function by inhibiting apoptosis and reducing inflammation. In neurodegenerative diseases, this compoundα has been shown to protect neurons from apoptosis and improve cognitive function.
実験室実験の利点と制限
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has several advantages for lab experiments, including its high potency and specificity for PUMA inhibition. However, it also has some limitations, such as its low solubility and stability in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the use of N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα in scientific research. One area of interest is the development of more potent and stable analogs of this compoundα for clinical use. Another area of interest is the identification of other targets of this compoundα that may contribute to its therapeutic effects. Additionally, further studies are needed to elucidate the role of PUMA in various disease models and to determine the optimal dose and administration of this compoundα for clinical use.
In conclusion, this compoundα is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of PUMA. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compoundα has shown promising results in various disease models and has the potential to be developed into a therapeutic agent for the treatment of cancer, ischemia-reperfusion injury, and neurodegenerative diseases.
科学的研究の応用
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has been widely used in scientific research to study the role of PUMA in various diseases, including cancer, ischemia-reperfusion injury, and neurodegenerative diseases. PUMA is upregulated in response to various stress signals and induces apoptosis in cells. By inhibiting PUMA activity, this compoundα has been shown to protect cells from apoptosis and promote cell survival in various disease models.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-6-7-12(15-8-9)17-13(18)16-11-5-3-2-4-10(11)14/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEQRQWZBVACTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4286413.png)
![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286415.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286420.png)
![1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B4286427.png)

![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4286439.png)

![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4286477.png)
![4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286481.png)
![4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4286483.png)

![3-[(anilinocarbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B4286492.png)
![2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4286495.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4286507.png)